Cephalexin-d5 Hydrate

Description

BenchChem offers high-quality Cephalexin-d5 Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cephalexin-d5 Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

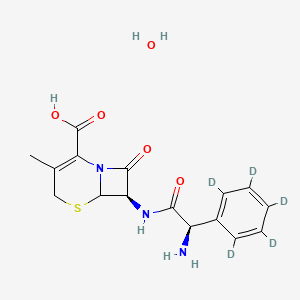

Structure

3D Structure of Parent

Properties

Molecular Formula |

C₁₆H₁₄D₅N₃O₅S |

|---|---|

Molecular Weight |

370.43 |

Synonyms |

(6R,7R)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-methyl-8-oxo_x000B_-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Hydrate; Alcephin-d5; Alsporin-d5; Cefablan-d5; Cefadal-d5; Cefadin-d5; Taicelexin-d5; Tepaxin-d5; |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Cephalexin-d5 Hydrate – Properties & Bioanalytical Applications

Executive Summary

Cephalexin-d5 Hydrate is a stable isotope-labeled analog of the first-generation cephalosporin antibiotic, Cephalexin.[1] Enriched with five deuterium atoms on the phenyl ring, it serves as the "gold standard" Internal Standard (IS) for quantitative bioanalysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Its primary utility lies in its ability to mirror the physicochemical behavior of the target analyte (Cephalexin) through extraction and ionization while maintaining a distinct mass shift (+5 Da). This guide details its chemical properties, stability profile, and validated protocols for minimizing matrix effects in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows.

Chemical Identity & Structural Composition

Cephalexin-d5 is chemically identical to Cephalexin except for the isotopic substitution on the phenylglycine side chain. The "Hydrate" designation typically refers to the monohydrate form, which is the thermodynamically stable crystal lattice for this zwitterionic compound.

Nomenclature and Identifiers

| Property | Specification |

| Chemical Name | (6R,7R)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate |

| CAS Number | 2101505-56-8 (Labeled); 15686-71-2 (Unlabeled Parent) |

| Molecular Formula | C₁₆H₁₂D₅N₃O₄S[1][2][3][4][5][6][7][8][9][10] · H₂O (Monohydrate) |

| Molecular Weight | 370.43 g/mol (Hydrate); 352.42 g/mol (Anhydrous) |

| Isotopic Purity | Typically ≥ 99 atom % D |

Structural Diagram

The deuterium labeling occurs at the phenyl ring positions. This location is metabolically stable and resistant to back-exchange in aqueous solvents, unlike acidic protons (e.g., -COOH or -NH2) which exchange rapidly with solvent water.

Physicochemical Profile

Understanding the physical behavior of Cephalexin-d5 is critical for preparing accurate stock solutions and preventing degradation during storage.

Solubility and Ionization

Cephalexin-d5 is a zwitterion , meaning its net charge—and consequently its solubility—is highly pH-dependent.

-

Isoelectric Point (pI): ~4.5 to 5.0. Solubility is lowest in this range.

-

pKa Values:

- (Carboxylic acid group)

- (Amine group)

-

Solubility Profile:

Stability and Degradation

Like all beta-lactams, Cephalexin-d5 is susceptible to hydrolysis, particularly under basic conditions or elevated temperatures.

-

Beta-Lactam Ring Opening: The four-membered lactam ring is strained. Nucleophilic attack (by OH⁻ or water) leads to the formation of cephalexoic acid derivatives, which are pharmacologically inactive and will not be detected in the specific MRM channel.

-

Photostability: Light sensitive; store in amber vials.

-

Hygroscopicity: The hydrate form is stable, but the anhydrous form is hygroscopic and will absorb atmospheric moisture, altering the effective concentration of weighed standards.

Technical Application: LC-MS/MS Bioanalysis

The definitive application of Cephalexin-d5 is to correct for matrix effects (ion suppression/enhancement) in biological samples.

Mechanism of Action

In ESI-MS (Electrospray Ionization), co-eluting phospholipids from plasma can suppress the ionization of the analyte. Because Cephalexin-d5 co-elutes exactly (or very nearly) with Cephalexin, it experiences the exact same suppression. Therefore, the ratio of Analyte Area to IS Area remains constant, preserving quantitative accuracy.

Mass Spectrometry Transitions

For Multiple Reaction Monitoring (MRM), the following transitions are standard. The +5 Da shift is maintained in the fragment ion, confirming the label is on the retained phenyl moiety.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cephalexin | 348.1 [M+H]⁺ | 158.1 | ~15-20 |

| Cephalexin-d5 | 353.1 [M+H]⁺ | 163.1 | ~15-20 |

Bioanalytical Workflow Diagram

The following diagram illustrates the validated workflow for processing plasma samples using Cephalexin-d5.

Figure 1: Standardized LC-MS/MS workflow utilizing Cephalexin-d5 for matrix effect compensation.

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a stable 1.0 mg/mL stock solution of Cephalexin-d5 for bioanalytical use.

Reagents Required

-

Dimethyl sulfoxide (DMSO), LC-MS grade.

-

Methanol, LC-MS grade.

-

Amber glass vials (silanized preferred).

Step-by-Step Methodology

-

Equilibration: Allow the Cephalexin-d5 vial to warm to room temperature before opening to prevent condensation (which degrades the beta-lactam ring).

-

Weighing: Accurately weigh 1.0 mg of Cephalexin-d5 Hydrate into a tared amber glass vial.

-

Correction Factor: Adjust for the water of hydration and purity. If the CoA states 95% chemical purity and it is a monohydrate, calculate the effective mass of the deuterated free base.

-

-

Dissolution: Add 1.0 mL of DMSO .

-

Why DMSO? While soluble in water, aqueous stock solutions of beta-lactams degrade rapidly (days). DMSO stocks are stable for months at -20°C or -80°C.

-

-

Mixing: Vortex gently until fully dissolved. Do not sonicate excessively as heat accelerates degradation.

-

Working Solution: Dilute the stock 1:100 or 1:1000 with 50:50 Methanol:Water immediately prior to use for spiking samples. Do not store aqueous working solutions.

Handling & Storage Recommendations

To ensure the integrity of the isotopic label and the chemical structure:

-

Storage Temperature: -20°C for long-term storage (powder). -80°C for DMSO stock solutions.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidation and moisture uptake.

-

Light: Strictly protect from light.

-

Thaw Cycles: Minimize freeze-thaw cycles. Aliquot stock solutions into single-use vials.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16219130, Cephalexin hydrate. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. tlcstandards.com [tlcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. Cephalexin hydrate | C16H17N3O4S | CID 194216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. interesjournals.org [interesjournals.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Cephalexin | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. CN109682916A - A kind of method that LC-MS measures cefalexin concentration in blood plasma - Google Patents [patents.google.com]

Cephalexin-d5 Hydrate CAS number and molecular weight

Technical Whitepaper: Cephalexin-d5 Hydrate – Physicochemical Properties and Bioanalytical Applications

Executive Summary Cephalexin-d5 Hydrate is a stable isotope-labeled analog of the first-generation cephalosporin antibiotic, Cephalexin. Enriched with five deuterium atoms on the phenyl ring, this compound serves as a critical Internal Standard (IS) in quantitative bioanalysis, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its physicochemical identity mirrors the non-deuterated analyte, ensuring that it co-elutes and experiences identical ionization suppression/enhancement effects, thereby providing the highest level of correction for matrix effects in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.

Part 1: Identity & Physicochemical Specifications

Accurate identification is the bedrock of analytical chemistry. For Cephalexin-d5, the distinction between the anhydrous and hydrate forms is critical for gravimetric preparation of stock solutions.

Nomenclature and Registry

-

Chemical Name: (6R,7R)-7-[[(2R)-2-amino-2-(phenyl-d5)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate.

-

CAS Number: 2101505-56-8 (Refers to the labeled parent/general form; specific hydrate listings often cross-reference this or the unlabeled hydrate CAS 23325-78-2).[1]

-

Synonyms: Cefalexin-d5, Cephalexin-phenyl-d5.

Molecular Specifications

| Property | Specification | Notes |

| Molecular Formula | Monohydrate form is the standard stable solid. | |

| Molecular Weight (Hydrate) | 370.44 g/mol | Used for weighing/stock prep. |

| Molecular Weight (Anhydrous) | 352.42 g/mol | Used for molar calculations in MS. |

| Isotopic Purity | Minimal | |

| Appearance | White to off-white solid | Hygroscopic; store desiccated. |

| Solubility | Water, Methanol, DMSO | Slightly soluble in ethanol; insoluble in non-polar solvents. |

Chemical Structure

The deuterium labeling is located on the phenyl ring, providing a mass shift of +5 Da relative to the unlabeled parent. This position is metabolically stable and does not undergo back-exchange in aqueous media under neutral conditions.

Figure 1: Structural segmentation of Cephalexin-d5. The stable isotope labeling is localized to the phenyl moiety.

Part 2: Synthesis & Isotopic Integrity

The synthesis of Cephalexin-d5 typically follows a semi-synthetic route analogous to the industrial production of Cephalexin, substituting the phenylglycine precursor with its deuterated counterpart.

Synthetic Pathway

The most robust method involves the enzymatic or chemical coupling of 7-Aminodesacetoxycephalosporanic acid (7-ADCA) with D-Phenylglycine-d5 .

-

Precursor Preparation: Benzene-d6 is converted to Benzaldehyde-d5, which is then subjected to a Strecker synthesis or Bucherer-Bergs reaction to yield D,L-Phenylglycine-d5. Optical resolution is performed to isolate the D-isomer , which is biologically active.

-

Coupling: The D-Phenylglycine-d5 (often activated as a chloride hydrochloride or Dane salt) is coupled with 7-ADCA.

-

Purification: The product is crystallized as the monohydrate to ensure stability.

Figure 2: Semi-synthetic route for Cephalexin-d5 Hydrate production.

Part 3: Bioanalytical Applications (LC-MS/MS)

Cephalexin-d5 is the "Gold Standard" internal standard for quantifying Cephalexin in complex matrices like human plasma, urine, or tissue.

The Necessity of Deuterated IS

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) can suppress or enhance the ionization of the analyte. An analog IS (like Cefadroxil) may elute at a slightly different time and not experience the exact same suppression. Cephalexin-d5 co-elutes with Cephalexin, ensuring that any signal loss affects both equally, maintaining the accuracy of the ratio:

Mass Spectrometry Transitions

For Multiple Reaction Monitoring (MRM), the following transitions are standard. The +5 Da shift is maintained in the fragment ions if the phenyl ring is retained.

| Compound | Precursor Ion ( | Product Ion (Quantifier) | Collision Energy (eV) |

| Cephalexin | 348.1 | 158.1 | 15-20 |

| Cephalexin-d5 | 353.1 | 163.1 | 15-20 |

Note: The product ion at m/z 158/163 typically corresponds to the phenylglycine moiety, which carries the d5 label.

Experimental Protocol: Plasma Extraction

This protocol minimizes beta-lactam ring hydrolysis, which is a common instability issue.

-

Stock Prep: Dissolve 1.0 mg Cephalexin-d5 Hydrate in 1 mL Methanol (free base equivalent conc.

0.95 mg/mL). -

Spiking: Add 20

L of IS working solution (5 -

Precipitation: Add 300

L Acetonitrile (containing 0.1% Formic Acid). Vortex 30s. -

Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.

-

Injection: Inject 5

L of supernatant onto a C18 column (e.g., Waters XBridge or Phenomenex Kinetex).

Figure 3: Optimized LC-MS/MS sample preparation workflow using Cephalexin-d5.

References

-

ChemicalBook. (2024). Cephalexin-d5 (CAS 2101505-56-8) Product Specifications.[1][2][3] Retrieved from

-

MedChemExpress. (2024). Cephalexin-d5: Deuterium Labeled Internal Standard.[3] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 23667618 (Cephalexin Sodium/Hydrate variants). Retrieved from

-

Thermo Fisher Scientific. (2016). Analytical Evaluation for the Quantitation of Antibiotics in Plasma by LC-HRAM. Technical Note 65205. Retrieved from

-

A2B Chem. (2024). Cephalexin-d5 CAS 2101505-56-8 Data Sheet.[1][3] Retrieved from

Sources

Technical Whitepaper: Strategic Sourcing and Application of Cephalexin-d5 Hydrate in Bioanalysis

Part 1: Executive Summary

In the quantitative analysis of

Unlike structural analogs (e.g., Cefaclor or Cephradine), Cephalexin-d5 co-elutes with the analyte, effectively compensating for matrix effects, ionization suppression, and extraction variability. However, its zwitterionic nature and the instability of the

Part 2: The Chemistry of Reliability

To ensure data integrity, one must understand the molecule before sourcing it. Cephalexin-d5 is typically labeled on the phenyl ring of the side chain.

-

Chemical Stability: The

-lactam ring is susceptible to hydrolysis, particularly in high pH environments or upon prolonged exposure to moisture. The "Hydrate" form (typically monohydrate) is the thermodynamically stable crystal form, making it preferred for long-term storage over amorphous anhydrous forms. -

Isotopic Fidelity: The

labeling provides a mass shift of +5 Da. This is sufficient to avoid "cross-talk" (isotopic overlap) with the natural isotope distribution of the analyte (Cephalexin

Diagram 1: Sourcing & QC Decision Logic

Figure 1: A logical workflow for selecting and verifying the internal standard material.

Part 3: Supplier Landscape & Technical Specifications

The following table aggregates data from verified commercial suppliers. Note that catalog numbers and specific hydration states (monohydrate vs. hydrate) may vary by batch. Always request the specific Certificate of Analysis (CoA) before purchase to confirm the water content for stoichiometric calculations.

Table 1: Primary Commercial Sources for Cephalexin-d5

| Supplier | Catalog # | CAS Reference | Form | Isotopic Purity | Application Notes |

| Toronto Research Chemicals (TRC) | C256802 | 1426173-39-2 | Hydrate | The industry benchmark.[1] Often supplied as a pale yellow solid. High solubility in acidic buffers. | |

| Alsachim (Shimadzu Group) | C4280 | 2101505-56-8 | Hydrate | Specialized for clinical mass spec. Guaranteed minimal | |

| Santa Cruz Biotechnology | sc-217858 | 1426173-39-2 | Solid | Good availability for academic research. Verify specific hydration batch-to-batch. | |

| C/D/N Isotopes | D-7603 | N/A | Hydrate | High enrichment levels. Excellent for trace-level residue analysis in food safety. | |

| MedChemExpress | HY-B0145S | 2101505-56-8 | Monohydrate | Explicitly lists "Monohydrate". Good documentation on solubility. |

Critical Procurement Note: Suppliers may list the CAS for the unlabeled parent (15686-71-2) or the labeled version interchangeably on general search pages. Always confirm the product is Deuterated and check the Enrichment specifications.

Part 4: Method Development Framework

As an Application Scientist, I recommend the following protocol. This workflow is designed to minimize

Preparation of Stock Solutions (The Correction Factor)

The most common error in using Cephalexin-d5 Hydrate is neglecting the water mass.

-

Formula:

-

Solvent: Do not dissolve in pure water (degradation risk). Use Methanol:Water (50:50 v/v) or 0.1% Formic Acid in Water .[2]

-

Storage:

. Stability is roughly 3 months.

LC-MS/MS Parameters[3][4][5]

-

Ionization: ESI Positive Mode (

). -

Transitions (MRM):

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18 or Agilent Zorbax Eclipse).

-

Mobile Phase:

Diagram 2: Validated Bioanalytical Workflow

Figure 2: Step-by-step protocol from sample extraction to mass spectrometric detection.

Part 5: Quality Control & Troubleshooting

Cross-Signal Interference (Crosstalk)

Before running samples, you must validate the purity of the IS.

-

Inject Pure IS: Inject a high concentration of Cephalexin-d5. Monitor the Analyte channel (348.1).

-

Acceptance: Signal in analyte channel must be

of the LLOQ (Lower Limit of Quantitation).

-

-

Inject Pure Analyte: Inject high concentration Cephalexin (ULOQ). Monitor the IS channel (353.1).

-

Acceptance: Signal in IS channel must be negligible.

-

Stability Issues

If IS response drops over a run:

-

Cause:

-lactam ring hydrolysis in the autosampler. -

Solution: Acidify the sample extract (add 0.1% Formic Acid) and keep the autosampler temperature at

.

References

-

Alsachim (Shimadzu). Cephalexin-d5 Internal Standard Specifications. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for Cephalexin. Retrieved from [Link]

Sources

- 1. Cephalexin Hydrate, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. interesjournals.org [interesjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cephalexin-d5 | CAS 23325-78-2 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Cephalexin | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uspnf.com [uspnf.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 11. Cephalexin Sulfoxide | CAS 56193-21-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. CN109682916A - A kind of method that LC-MS measures cefalexin concentration in blood plasma - Google Patents [patents.google.com]

An In-depth Technical Guide on the Safe Handling of Cephalexin-d5 Hydrate

Introduction: Understanding Cephalexin-d5 Hydrate in a Research Context

Cephalexin-d5 Hydrate is the deuterated form of Cephalexin, a first-generation cephalosporin antibiotic.[1] In the fields of pharmaceutical research and drug development, it serves as a critical internal standard for mass spectrometry-based bioanalytical assays. The incorporation of five deuterium atoms on the phenyl ring creates a stable, heavier version of the molecule (Molecular Weight: 370.43 g/mol ) that is chemically identical to the parent drug but distinguishable by its mass-to-charge ratio.[2][3] This property allows for precise quantification of Cephalexin in complex biological matrices.

While deuterated compounds are generally non-radioactive and considered safe for laboratory use, their handling necessitates adherence to rigorous safety protocols. The primary hazards associated with Cephalexin-d5 Hydrate stem not from the deuterium labeling, but from the pharmacological and allergenic properties of the core cephalosporin structure.[4] Cephalosporins are known β-lactam antibiotics that function by disrupting bacterial cell wall synthesis.[5] They are also recognized as potent sensitizers, capable of causing significant allergic reactions upon inhalation or skin contact.[4][6]

This guide provides a comprehensive framework for the safe handling of Cephalexin-d5 Hydrate, moving beyond mere compliance to foster a deep understanding of the causality behind each safety recommendation. It is designed for researchers, scientists, and drug development professionals who handle this and similar compounds in a laboratory setting.

Hazard Identification and Proactive Risk Assessment

A thorough risk assessment is the foundation of laboratory safety. For Cephalexin-d5 Hydrate, the risks are primarily chemical and biological, not radiological.[7] The parent compound, Cephalexin, is classified under the Globally Harmonized System (GHS) with specific warnings that must be heeded.[8]

Core Causality: The primary hazard is immunologically mediated. Cephalosporins can act as haptens, binding to endogenous proteins to form immunogenic complexes. Initial exposure may be asymptomatic but can sensitize an individual. Subsequent, even minimal, exposure can then trigger a severe allergic response.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Rationale & Implication for Researchers |

| Respiratory Sensitization, Category 1 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][8][9] | Inhalation of the fine, pale-yellow solid powder is the most critical exposure route.[10] Aerosolized particles can be easily inhaled, leading to sensitization of the respiratory tract. A subsequent exposure could lead to an asthmatic attack or anaphylaxis. | |

| Skin Sensitization, Category 1 | Warning | H317: May cause an allergic skin reaction.[4][8] | Direct skin contact can lead to localized or systemic allergic reactions, such as rashes and hives.[9] This underscores the need for meticulous use of personal protective equipment (PPE). | |

| Acute Toxicity (Oral, Dermal, Inhalation) | Warning | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[6][11] | While the acute toxicity is categorized as "harmful" rather than "fatal" or "toxic," this classification warrants stringent measures to prevent any direct exposure. |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by robust PPE protocols.

Engineering Controls: Containing the Hazard at the Source

-

Chemical Fume Hood: All handling of solid Cephalexin-d5 Hydrate must be performed inside a certified chemical fume hood. The primary reason is to control and exhaust airborne particles, directly mitigating the H334 inhalation hazard.[7] Standard laboratory benches or even biosafety cabinets (which often recirculate air) are not appropriate for handling sensitizing chemical powders.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[12]

-

Designated Work Area: Establish a designated area within the fume hood for weighing and handling this compound to prevent cross-contamination of other experiments.

Personal Protective Equipment (PPE): The Researcher's Last Line of Defense

PPE is not a substitute for good engineering controls but is essential for protecting against direct contact.[12]

| PPE Item | Specification | Causality and Best Practices |

| Hand Protection | Nitrile or butyl rubber gloves. | Provides a chemical barrier to prevent skin contact and sensitization (mitigating H317).[13] Always inspect gloves for tears before use. For handling the pure solid, double-gloving is a prudent measure. Change gloves immediately if contamination is suspected. |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of solutions or contact with airborne powder. |

| Respiratory Protection | NIOSH-approved N95 (US) or P1 (EU) dust mask at a minimum for weighing. | While a fume hood is the primary control, a respirator adds a layer of protection against inhaling aerosolized powder, directly addressing the H334 hazard.[13] For spill cleanup or situations with inadequate ventilation, a respirator with a higher protection factor may be required.[4] |

| Protective Clothing | Full-length laboratory coat, closed-toe shoes. | Prevents contamination of personal clothing and skin.[13] Lab coats should be laundered professionally and not taken home. |

Step-by-Step Safe Handling & Storage Protocols

Adherence to standardized protocols is crucial for ensuring both experimental integrity and personnel safety.

Protocol for Weighing and Preparing a Stock Solution

This workflow is designed to minimize exposure at every step.

-

Preparation: Don all required PPE (lab coat, safety glasses, double gloves, respirator). Verify that the chemical fume hood is operational and the sash is at the appropriate height.

-

Equilibration: Before opening, allow the sealed container of Cephalexin-d5 Hydrate to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold powder, which can affect weighing accuracy and compound stability.

-

Weighing: Perform all weighing operations on an analytical balance placed inside the chemical fume hood. Use an anti-static weigh boat or paper, as fine powders can be subject to static electricity, leading to spillage.

-

Dissolution: Add the desired solvent (e.g., DMSO, Methanol) to the vessel containing the weighed powder. Do not add powder to the solvent, as this increases the risk of generating dust. Cap the vessel securely before removing it from the weigh boat.

-

Solubilization: Ensure complete dissolution by vortexing or sonicating as needed. Visually inspect the solution to confirm no particulates remain.

-

Labeling & Storage: Transfer the final solution to a clearly labeled storage vial. The label should include the compound name, concentration, solvent, preparation date, and your initials. Store as recommended.

-

Decontamination & Cleanup: Wipe down the balance and surrounding area in the fume hood with an appropriate solvent (e.g., 70% ethanol). Dispose of all contaminated materials (weigh boats, pipette tips, gloves) in a designated hazardous chemical waste container.[7]

Caption: Workflow for Safe Preparation of a Cephalexin-d5 Hydrate Stock Solution.

Storage Conditions

Proper storage is essential for maintaining the chemical integrity and isotopic purity of the standard.

-

Temperature: Store at 2-8°C in a refrigerator.[10]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[10] Many deuterated compounds and their reagents are hygroscopic and susceptible to H/D exchange with atmospheric moisture, which would compromise the isotopic purity of the standard.[7][14]

-

Container: Keep in the original, tightly sealed container to protect from light and moisture.

Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

The response must be swift and decisive.

-

Inhalation: Immediately move the affected person to fresh air. If they experience breathing difficulties or respiratory symptoms, call for emergency medical assistance.[4][11]

-

Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[11] Remove contaminated clothing. If a rash or irritation develops, seek medical attention.[4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[11] Seek immediate medical attention.

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[11]

Spill Response

-

Small Powder Spill (inside fume hood):

-

Ensure all non-essential personnel evacuate the area.

-

Wearing full PPE, gently cover the spill with a damp paper towel to avoid making the powder airborne.

-

Carefully wipe up the material, working from the outside in.

-

Place all contaminated materials in a sealed bag and dispose of as hazardous chemical waste.

-

Wipe the area clean with a suitable solvent.

-

-

Large Spill (outside fume hood):

-

Evacuate the laboratory immediately.

-

Alert your institution's Environmental Health and Safety (EHS) department.

-

Prevent re-entry until the area has been decontaminated by trained personnel.

-

Caption: Decision Tree for Responding to a Cephalexin-d5 Hydrate Spill.

Waste Disposal

All waste contaminated with Cephalexin-d5 Hydrate must be treated as hazardous chemical waste.[7]

-

Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess powder should be collected in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, labeled hazardous waste container for liquids. Do not pour down the drain.

-

Compliance: All disposal must be conducted in strict accordance with institutional, local, and national environmental regulations. Consult your EHS department for specific procedures.[7]

References

- Benchchem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.

- Amazon S3. (2015). Cephalexin SAFETY DATA SHEET.

- MedChemExpress. (2025). Cephalexin monohydrate-SDS.

- Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.

- Cayman Chemical. (2025). Safety Data Sheet - Cephalexin.

- LGC Standards. Cephalexin-d5 Hydrate | CAS.

- Apollo Scientific. (2023). Cephalexin monohydrate Safety Data Sheet.

- Veeprho Pharmaceuticals. (2023). Cephalexin: Drug Information.

- Simson Pharma Limited. (2025). Deuterated Compounds.

- National Center for Biotechnology Information. Cephalexin hydrate. PubChem Compound Summary.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Cephalexin hydrate.

- Pharmaffiliates. Product Name : Cephalexin-d5 Hydrate.

- CymitQuimica. (2024). SAFETY DATA SHEET - Cephalexin hydrate.

- Spectrum Chemical. (2010). Material Safety Data Sheet - Cefalexin Monohydrate.

- CRO Splendid Lab Pvt. Ltd. Cephalexin-d5 Hydrate.

- National Center for Biotechnology Information. Cephalexin. PubChem Compound Summary for CID 27447.

Sources

- 1. Cephalexin | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cephalexin-d5 Hydrate | CAS | LGC Standards [lgcstandards.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 5. veeprho.com [veeprho.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cephalexin hydrate | C16H17N3O4S | CID 194216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. labinsights.nl [labinsights.nl]

Methodological & Application

A Robust and Validated LC-MS/MS Method for the Quantification of Cephalexin in Human Plasma Using Cephalexin-d5 Hydrate

Abstract

This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of the first-generation cephalosporin antibiotic, Cephalexin, in human plasma. To ensure the highest level of accuracy and to correct for matrix effects and variability during sample processing, a stable isotope-labeled internal standard, Cephalexin-d5 Hydrate, is employed. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering all stages from sample preparation and chromatographic separation to mass spectrometric detection and method validation in accordance with regulatory guidelines.

Introduction: The Rationale for a High-Sensitivity Cephalexin Assay

Cephalexin is a widely prescribed β-lactam antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[1] Accurate measurement of Cephalexin concentrations in biological matrices like human plasma is crucial for a variety of applications, including:

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Cephalexin is fundamental to optimizing dosing regimens.

-

Bioequivalence (BE) Studies: Establishing the therapeutic equivalence between a generic and a brand-name drug product relies on precise concentration measurements.

-

Therapeutic Drug Monitoring (TDM): In certain clinical scenarios, monitoring drug levels can help personalize therapy to maximize efficacy and minimize toxicity.

LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Cephalexin-d5 Hydrate, is a critical component of a robust LC-MS/MS method.[2][3] The SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring the integrity of the quantitative data.

Experimental Design: Materials and Methods

Reagents and Materials

-

Analytes: Cephalexin reference standard (purity ≥98%), Cephalexin-d5 Hydrate (internal standard, purity ≥98%)

-

Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and water.

-

Reagents: Formic acid (LC-MS grade), ammonium formate.

-

Biological Matrix: Drug-free human plasma, sourced from a certified blood bank.

Instrumentation

-

Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of delivering reproducible gradients at flow rates suitable for coupling to a mass spectrometer.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Cephalexin and Cephalexin-d5 Hydrate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Cephalexin stock solution to create calibration standards (CS) and quality control (QC) samples at various concentrations spanning the expected in-study concentration range.

-

Internal Standard (IS) Working Solution: Prepare a working solution of Cephalexin-d5 Hydrate at a fixed concentration.

Detailed Protocol: From Sample to Signal

This section outlines the step-by-step procedure for the analysis of Cephalexin in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[4][5]

Protocol:

-

Label microcentrifuge tubes for each sample, standard, and QC.

-

To 100 µL of plasma sample, add a specific volume of the Cephalexin-d5 Hydrate working solution.

-

Add three to four volumes of ice-cold acetonitrile (e.g., 300-400 µL).[6][7]

-

Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase initial conditions.

LC-MS/MS Analysis

The following table summarizes the optimized chromatographic and mass spectrometric conditions for the analysis of Cephalexin and Cephalexin-d5 Hydrate.

| Parameter | Condition |

| HPLC System | |

| Analytical Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

| Source Temperature | 450°C |

| Ion Spray Voltage | 5000 V |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cephalexin | 348.1 | 158.1 |

| Cephalexin-d5 Hydrate | 353.1 | 163.1 |

Note: The specific MRM transitions should be optimized in-house for the instrument being used.[8][9]

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. The validation should be performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13][14]

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |

| Accuracy and Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ). |

| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible recovery across the concentration range. |

| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | The coefficient of variation of the matrix factor should be ≤ 15%. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentrations should be within ±15% of the nominal concentration under the tested conditions (e.g., freeze-thaw, short-term, long-term). |

Data Visualization and Workflow

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of Cephalexin.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the development and validation of an LC-MS/MS method for the quantification of Cephalexin in human plasma using Cephalexin-d5 Hydrate as an internal standard. By adhering to the principles of scientific integrity and regulatory guidelines, this method can be confidently implemented in research and drug development settings to generate high-quality bioanalytical data.

References

- Analytical Methods. (n.d.). Extraction optimization of sixteen cephalosporins in milk by filtered solid phase extraction and ultra high pressure liquid chromatography coupled to tandem mass spectrometry. RSC Publishing.

- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.

- U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry.

- BenchChem. (2025, December). Application Notes and Protocols for Plasma Protein Precipitation.

- U.S. Food and Drug Administration. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.

- PubMed. (2012, November 15). Convenient solid phase extraction of cephalosporins in milk using a molecularly imprinted polymer.

- Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation.

- Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.

- European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation.

- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.

- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation FDA 2001.pdf.

- BenchChem. (2025). Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis.

- European Medicines Agency. (2009, November 19). Draft Guideline Bioanalytical method validation.

- Journal of Pharmaceutical and Biomedical Analysis. (2025, February 20). Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation.

- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.

- Slideshare. (n.d.). Bioanalytical method validation emea.

- PMC. (2023, January 20). Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent.

- Chromatography Forum. (2013, January 11). Best way for t-he precipitation of protein in plasma HPLC.

- LCGC International. (n.d.). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods.

- MedChemExpress. (n.d.). Cephalexin-d5 monohydrate (Cefalexin hydrate-d5).

- PubMed. (n.d.). Simultaneous Determination of Cefalexin, Cefazolin, Flucloxacillin, and Probenecid by Liquid Chromatography-Tandem Mass Spectrometry for Total and Unbound Concentrations in Human Plasma.

- MedchemExpress.com. (n.d.). Cephalexin-d5 (Cefalexin-d5).

- Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.

- International Journal of ChemTech Research. (n.d.). QUALITATIVE ANALYSIS OF AMOXICILLIN, AMPICILLIN, CEPHALEXIN BY QUADRUPOLE –TIME OF FLIGHT (LCMS) USING ELECTROSPRAY IONIZATION.

- PMC. (2017, October 17). An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design.

- Shimadzu. (n.d.). Fully Automated Simultaneous Analysis of Cephem Antibiotics in Serum by LC-MS/MS.

- ResearchGate. (2026, January 14). (PDF) Qualitative Analysis of Amoxicillin, Ampicillin, Cephalexin by Quadrupole –Time of Flight (LCMS) Using Electrospray Ionization.

- Google Patents. (n.d.). CN109682916A - A kind of method that LC-MS measures cefalexin concentration in blood plasma.

- PMC. (n.d.). A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses.

- CRM LABSTANDARD. (n.d.). Cephalexin-D5 Hydrate solution.

- PubMed. (n.d.). Functional expression of stereoselective metabolism of cephalexin by exogenous transfection of oligopeptide transporter PEPT1.

- ResearchGate. (n.d.). Specific MRM transition parameters used for Cefiderocol and....

- ResearchGate. (n.d.). MRM transitions and MS/MS parameters used in the validation for each analyte.

- BenchChem. (2025). Application Note: A Validated HPLC-MS/MS Method for the Quantification of Cephalexin in Human Plasma.

Sources

- 1. Functional expression of stereoselective metabolism of cephalexin by exogenous transfection of oligopeptide transporter PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. agilent.com [agilent.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]

- 8. shimadzu.com [shimadzu.com]

- 9. researchgate.net [researchgate.net]

- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. fda.gov [fda.gov]

- 12. labs.iqvia.com [labs.iqvia.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. moh.gov.bw [moh.gov.bw]

Sample preparation techniques for Cephalexin analysis with Cephalexin-d5 Hydrate

A Guide to Sample Preparation using Cephalexin-d5 Hydrate

Executive Summary & Scientific Rationale

Cephalexin is a first-generation cephalosporin antibiotic characterized by its zwitterionic nature and beta-lactam instability. Accurate quantitation in complex matrices (plasma, urine, tissue) is frequently compromised by matrix effects and hydrolytic degradation.

This guide details the application of Cephalexin-d5 Hydrate as a stable isotope-labeled internal standard (SIL-IS). Unlike structural analogs (e.g., Cefotaxime), Cephalexin-d5 shares identical physicochemical properties—pKa, solubility, and chromatographic retention—with the analyte. This allows it to perfectly track and compensate for:

-

Extraction Efficiency: Variations in recovery during protein precipitation or SPE.

-

Ion Suppression: Matrix-induced signal enhancement/suppression in the ESI source.

-

Degradation: Minor hydrolytic losses occurring during sample processing.

Chemical Properties & Handling[1]

Understanding the zwitterionic behavior of Cephalexin is critical for extraction logic.

| Property | Cephalexin (Analyte) | Cephalexin-d5 (IS) | Implication for Protocol |

| Molecular Weight | 347.4 g/mol | 352.4 g/mol (+5 Da) | Distinct mass shift prevents crosstalk. |

| pKa Values | Identical | Extraction pH controls ionic state. | |

| Isoelectric Point | ~4.5 | ~4.5 | Minimum solubility at pH 4.5 (avoid for liquid extraction). |

| Stability | Labile in alkaline pH | Labile in alkaline pH | CRITICAL: Process all samples under acidic conditions (pH < 4). |

Internal Standard Preparation (Cephalexin-d5 Hydrate)

-

Storage: Store neat powder at -20°C under desiccant. Hygroscopic.

-

Stock Solution: Dissolve 1 mg in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid .

-

Note: The acid is vital to prevent ring opening (hydrolysis) of the beta-lactam.

-

Shelf Life: Discard working solutions after 24 hours; stock is stable for 1 month at -80°C.

-

Sample Preparation Workflows

Select the protocol based on your sensitivity requirements and sample throughput.

Figure 1: Decision tree for selecting the appropriate sample preparation technique based on matrix complexity and sensitivity needs.

Protocol A: Protein Precipitation (Plasma/Serum)

Best for: PK studies, high-throughput clinical samples.

-

Thaw plasma samples on ice (never at room temp > 10 mins).

-

Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

-

Spike IS: Add 10 µL of Cephalexin-d5 working solution (e.g., 1000 ng/mL in water). Vortex gently.

-

Precipitate: Add 400 µL of Ice-Cold Acetonitrile containing 1% Formic Acid .

-

Why Formic Acid? It precipitates proteins and acidifies the supernatant to pH ~3, stabilizing the analyte.

-

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to an autosampler vial.

-

Dilute with 400 µL of 0.1% Formic Acid in Water (matches initial mobile phase).

Protocol B: Solid Phase Extraction (Tissue/Complex Matrices)

Best for: Residue analysis in meat, low-level detection. Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or equivalent), 60 mg/3 cc.

-

Homogenization: Weigh 1 g tissue. Add 4 mL of 0.1 M HCl or 5% Trichloroacetic acid . Homogenize and centrifuge. Collect supernatant.

-

Conditioning: 2 mL Methanol, then 2 mL 0.1 M HCl.

-

Load: Apply supernatant (pH must be < 2). Flow rate 1 mL/min.

-

Wash 1: 2 mL 0.1 M HCl (removes proteins/zwitterions).

-

Wash 2: 2 mL Methanol (removes neutrals/lipids).

-

Elute: 2 mL 5% Ammonium Hydroxide in Methanol .

-

Evaporate & Reconstitute: Dry under nitrogen at 35°C. Reconstitute in Mobile Phase A.

LC-MS/MS Analytical Conditions

System: UHPLC coupled to Triple Quadrupole MS (ESI+).

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Acquity BEH or Shim-pack XR), 1.7 µm, 2.1 x 50 mm | Standard reverse phase retention. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |

| Gradient | 5% B (0-0.5 min) | Fast elution due to polarity. |

| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Cephalexin | 348.1 | 158.1 | 20 | 15 |

| Cephalexin-d5 | 353.1 | 158.1 | 20 | 15 |

Note: The product ion m/z 158 corresponds to the cleavage of the beta-lactam ring structure, common to both species.

Method Validation & Troubleshooting

Self-Validating Criteria

To ensure the protocol is working, every batch must meet these checks:

-

IS Area Stability: The peak area of Cephalexin-d5 in all samples should be within ±15% of the mean IS area in calibration standards.

-

Drift > 20% indicates matrix suppression (Protocol A) or inconsistent recovery (Protocol B).

-

-

Retention Time Match: The retention time of the Analyte and the d5-IS must match within ±0.02 min. Any shift suggests column overload or pH mismatch.

Common Issues

-

Low Recovery: Usually due to pH. If using SPE (MCX), ensure the load pH is < 2. If the pH is > 3, the carboxyl group ionizes (

), creating a zwitterion that does not bind to the cation exchange resin. -

Degradation: If "Unknown" peaks appear or sensitivity drops over a run, the autosampler temperature may be too high. Keep at 4°C.

References

-

Thermo Fisher Scientific. (2016). Analytical Evaluation for the Quantitation of Fifteen Antibiotics in Plasma by Liquid Chromatography Coupled to High-Resolution, Accurate-Mass Measurements. Link

-

Shimadzu Corporation. (2018). Fully Automated Simultaneous Analysis of Cephem Antibiotics in Serum by LC-MS/MS. Link

-

National Institutes of Health (NIH). (2019). Determination of cephalexin residual level using ultra-high-performance liquid chromatography-tandem mass spectrometry: Residue depletion study in swine. PubMed. Link

-

LGC Standards. (2023). Cephalexin-d5 Hydrate Product Sheet. Link

-

Frontiers in Pharmacology. (2022).[3] An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma. Link

Sources

Precision Quantitation of Cephalexin in Plasma: Optimizing Cephalexin-d5 Hydrate Internal Standard

Application Note & Protocol | Bioanalysis

Executive Summary

Quantifying beta-lactam antibiotics like Cephalexin in plasma presents two distinct challenges: chemical instability (degradation of the beta-lactam ring) and matrix-induced ionization suppression in LC-MS/MS. While structural analogs (e.g., Cefotaxime, Cephradine) are historically used, they often fail to track ionization variances perfectly.

This guide details the protocol for utilizing Cephalexin-d5 Hydrate as a Stable Isotope Labeled Internal Standard (SIL-IS). Using a deuterated isotopologue is the gold standard for correcting recovery losses and matrix effects. The critical success factor defined here is the Kinetic-Matched Concentration Strategy , ensuring the IS signal remains within the dynamic linear range of the detector while providing sufficient intensity to buffer against matrix suppression.

Part 1: Strategic IS Concentration Selection

The "Mid-Range" Rule

For Cephalexin pharmacokinetics (PK), plasma concentrations typically range from 0.1 µg/mL (trough) to 50 µg/mL (peak) .

Core Directive: The Internal Standard concentration should not be arbitrary. It must be targeted to:

-

Signal Intensity: Generate a response equivalent to the analyte at 30–50% of the Upper Limit of Quantification (ULOQ) .

-

Ionization Competition: Be low enough to avoid "crosstalk" or suppression of the analyte at the Lower Limit of Quantification (LLOQ).

Recommended Concentration:

-

Working IS Solution: 5.0 µg/mL (in precipitation solvent).

-

Final In-Well Concentration: ~1.6 µg/mL (after dilution/processing).

Logic Visualization: IS Selection Framework

The following decision tree illustrates the logic for selecting the IS concentration based on your specific mass spectrometer's sensitivity.

Figure 1: Decision logic for optimizing Internal Standard concentration to balance sensitivity and interference.

Part 2: Experimental Protocol

Reagents & Materials[1]

-

Analyte: Cephalexin Monohydrate (USP Grade).[1]

-

Internal Standard: Cephalexin-d5 Hydrate (ensure isotopic purity ≥ 99 atom % D).

-

Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.[2]

Stock Solution Preparation

Critical Note on Hydrates: Cephalexin-d5 is supplied as a hydrate. You must account for the water weight and the deuteration to determine the active moiety concentration.

-

Primary Stock (IS-Stock):

-

Weigh ~1.0 mg of Cephalexin-d5 Hydrate.

-

Dissolve in 50:50 Water:Methanol to yield a free-base equivalent concentration of 1.0 mg/mL .

-

Storage: -80°C (Stable for 3 months). Beta-lactams degrade rapidly at -20°C or 4°C.

-

-

Working Internal Standard (IS-Work):

-

Dilute IS-Stock with 100% Acetonitrile (containing 0.1% Formic Acid).

-

Target Conc: 5.0 µg/mL .

-

Role: This solution acts as both the IS delivery vehicle and the protein precipitation agent.

-

Sample Preparation Workflow (Protein Precipitation)

This method uses a "Crash & Shoot" approach, optimized for high throughput and minimal degradation.

Step-by-Step:

-

Thaw: Thaw plasma samples on wet ice (never water bath). Cephalexin is unstable at room temperature (RT).[3]

-

Aliquot: Transfer 50 µL of plasma into a 96-well plate or microcentrifuge tube.

-

Precipitate: Add 150 µL of IS-Work (5.0 µg/mL Cephalexin-d5 in ACN + 0.1% FA).

-

Ratio: 1:3 (Plasma:Solvent).

-

-

Vortex: Mix vigorously for 2 minutes.

-

Centrifuge: 4,000 rpm (or 3,500 x g) for 10 minutes at 4°C .

-

Dilution (Optional but Recommended): Transfer 100 µL of supernatant to a fresh plate containing 100 µL of 0.1% Formic Acid in Water.

-

Reason: Reduces solvent strength to improve peak shape on early-eluting polar compounds like Cephalexin.

-

Workflow Diagram

Figure 2: "Crash & Dilute" sample preparation workflow ensuring protein removal and solvent compatibility.

Part 3: LC-MS/MS Parameters[4]

Chromatographic Conditions

Cephalexin is polar. A standard C18 column may yield poor retention. A HILIC or Polar-Embedded C18 column is recommended.

-

Column: Waters Acquity HSS T3 or Phenomenex Kinetex F5 (2.1 x 50 mm, 1.7–2.6 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[4]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

-

Flow Rate: 0.4 – 0.6 mL/min.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5% | Loading |

| 0.50 | 5% | Hold |

| 2.50 | 90% | Elution |

| 3.00 | 90% | Wash |

| 3.10 | 5% | Re-equilibration |

| 5.00 | 5% | End |

Mass Spectrometry (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.[2]

| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Cephalexin | 348.1 | 158.1 | 20 | 15 |

| Cephalexin-d5 | 353.1 | 163.1 | 20 | 15 |

Note: The mass shift of +5 Da is maintained in the fragment ion (phenylglycine moiety), ensuring specificity.

Part 4: Validation & Quality Control

Stability: The "Ice Rule"

Beta-lactam rings are susceptible to hydrolysis.

-

Protocol: Keep all plasma samples on an ice bath during processing.

-

Validation: Verify "Bench-Top Stability" for at least 4 hours. If degradation >15% is observed, acidification of the plasma (adding 5% v/v of 0.5M Citrate Buffer pH 4.0) upon collection is required.

IS Response Criteria

In a valid run, the Cephalexin-d5 peak area plot across all samples (Standards, QCs, Subjects) should be consistent.

-

Acceptance Limit: The IS response in any sample should be within 50%–150% of the mean IS response of the calibration standards.

-

Drift: If a systematic downward trend is observed, check for "charging" of the electrospray source or accumulation of phospholipids on the column.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[5] [Link]

-

Sime, F. B., et al. (2014).[6] "Simultaneous determination of cefepime, ceftazidime, ceftriaxone and meropenem in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 96, 156-162. [Link]

-

Shimadzu Corporation. (2018). Fully Automated Simultaneous Analysis of Cephem Antibiotics in Serum by LC-MS/MS. Application Note C146. [Link]

Sources

Chromatographic separation of Cephalexin and Cephalexin-d5 Hydrate

Application Note: High-Sensitivity LC-MS/MS Quantitation of Cephalexin and Cephalexin-d5 Hydrate in Biological Matrices

Executive Summary

This application note details a robust protocol for the chromatographic separation and quantitation of Cephalexin (a first-generation cephalosporin) and its stable isotope-labeled internal standard, Cephalexin-d5 Hydrate , using LC-MS/MS.

While Cephalexin is a zwitterionic molecule presenting retention challenges in Reverse Phase Liquid Chromatography (RPLC), this guide utilizes an acidified mobile phase to ensure protonation for positive electrospray ionization (+ESI). Furthermore, we address the Chromatographic Deuterium Isotope Effect , where the deuterated standard (d5) may exhibit slightly reduced retention compared to the native analyte (d0), a critical consideration for integration windows and dwell time settings.

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists.

Physicochemical Context & Mechanism

The Zwitterionic Challenge

Cephalexin contains both a basic amine group and an acidic carboxylic acid group.

-

Acidic pKa (COOH): ~2.56

-

Basic pKa (NH2): ~6.88

-

Isoelectric Point (pI): ~4.5[1]

Implication: At neutral pH, the molecule exists as a zwitterion with net zero charge, which can lead to poor retention and peak tailing on standard C18 columns. To maximize sensitivity in +ESI mode , the mobile phase pH must be adjusted below the acidic pKa (typically pH < 3.0) to protonate the carboxylic acid and ensure the amine is positively charged, resulting in the

The Deuterium Isotope Effect

In RPLC, replacing hydrogen with deuterium (D) shortens the C-D bond length and reduces the molecular volume and polarizability (hydrophobicity) slightly compared to the C-H bond.

-

Observation: Cephalexin-d5 often elutes slightly earlier than Cephalexin-d0.

-

Impact: While they are expected to co-elute to compensate for matrix effects, high-efficiency columns may partially resolve them. The integration window must be wide enough to capture both, or set individually if the shift is significant (>0.1 min).

Materials & Instrumentation

-

Analytes:

-

Cephalexin Monohydrate (MW: 365.4 g/mol ; Free base MW: 347.4).

-

Cephalexin-d5 Hydrate (Internal Standard, label typically on the phenyl ring).

-

-

Matrix: Human Plasma (K2EDTA).

-

Instrumentation: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S or Sciex 6500+).

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), and Water.

Experimental Protocol

Sample Preparation (Protein Precipitation)

A simple protein precipitation (PPT) is recommended to minimize losses associated with the polar nature of Cephalexin during Solid Phase Extraction (SPE).

Step-by-Step Workflow:

-

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

-

IS Addition: Add 20 µL of Cephalexin-d5 working solution (500 ng/mL in 50:50 MeOH:Water). Vortex for 10 sec.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Agitation: Vortex vigorously for 1 min.

-

Separation: Centrifuge at 12,000 x g for 10 min at 4°C.

-

Dilution: Transfer 100 µL of the supernatant to a clean vial and dilute with 100 µL of Water (0.1% FA) to match the initial mobile phase composition (reducing solvent strength to prevent peak fronting).

LC-MS/MS Conditions

Chromatographic Parameters:

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 2-5 µL.

Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 95 | 5 | Loading |

| 0.50 | 95 | 5 | Hold |

| 3.00 | 10 | 90 | Elution |

| 4.00 | 10 | 90 | Wash |

| 4.10 | 95 | 5 | Re-equilibration |

| 6.00 | 95 | 5 | End |

Mass Spectrometry Parameters (MRM):

-

Ionization: Electrospray Positive (+ESI).[4]

-

Source Temp: 500°C.

-

Capillary Voltage: 3.0 kV.

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |

| Cephalexin | 348.1 | 158.1 | Quantifier (Cephem core) | 15 |

| Cephalexin | 348.1 | 106.1 | Qualifier (Phenylglycine) | 25 |

| Cephalexin-d5 | 353.1 | 163.1 | IS Quantifier (if label on core) | 15 |

| Cephalexin-d5 | 353.1 | 111.1 | IS Quantifier (if label on ring)* | 25 |

*Note: Verify the specific labeling position of your d5 standard. If the d5 is on the phenyl ring, the product ion shifts from 106 -> 111. If on the cephem core, 158 -> 163.

Visualization of Logic & Workflow

Figure 1: Method Development Decision Logic

This diagram illustrates the critical decision points regarding pH control based on Cephalexin's pKa values.

Caption: Logic flow for selecting mobile phase pH to optimize Cephalexin retention and ionization.

Figure 2: Extraction & Analysis Workflow

Visualizing the sample preparation to minimize matrix effects.

Caption: Step-by-step protein precipitation workflow ensuring compatibility with initial gradient conditions.

Validation & Troubleshooting

Validation Criteria (Bioanalytical Method Validation)

-

Linearity: 10 – 5000 ng/mL (weighted 1/x²).

-

Accuracy/Precision: ±15% (±20% at LLOQ).

-

Matrix Effect: Calculate Matrix Factor (MF) for both analyte and IS.

-

Formula:

-

Ideally, the IS (d5) should track the matrix effect of the analyte (d0), resulting in an IS-normalized MF close to 1.0.

-

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Peak Fronting | Solvent mismatch (Injection solvent stronger than Mobile Phase A). | Dilute supernatant with water (1:1) before injection. |

| Split Peaks | Degradation of Cephalexin (Beta-lactam ring opening). | Ensure samples are kept at 4°C; analyze within 24h. |

| d0/d5 Separation | High-efficiency column resolving isotopes. | Widen MRM retention windows; do not force integration to match exactly if physical separation is real. |

| Low Sensitivity | Ion suppression or wrong pH. | Check Mobile Phase pH (must be acidic); Check ESI voltage. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27447, Cephalexin. Retrieved from [Link]

-

Wang, Y., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma.[3] Frontiers in Pharmacology. Retrieved from [Link]

-

Chauhan, M., et al. (2020). Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry.[5] ACS Omega. Retrieved from [Link]

-

Sottani, C., et al. (2018). Deuterium isotope effects in drug pharmacokinetics. PLoS ONE. (Demonstrating the isotope effect mechanism). Retrieved from [Link]

- Google Patents (2019).CN109682916A - Method for measuring cefalexin concentration in blood plasma by LC-MS.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Routine Biomedical, Food, and Soil Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Determination of Cefalexin, Cefazolin, Flucloxacillin, and Probenecid by Liquid Chromatography-Tandem Mass Spectrometry for Total and Unbound Concentrations in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Quantitation of Cephalexin-d5 Hydrate: LC-MS/MS Protocol & Application Note

This Application Note is designed for researchers and analytical scientists requiring a robust, validated protocol for the quantification of Cephalexin using Cephalexin-d5 Hydrate as an Internal Standard (IS).

Introduction & Scientific Rationale

Cephalexin is a first-generation cephalosporin antibiotic featuring a zwitterionic structure (containing both a basic amine and an acidic carboxyl group). This polarity poses challenges for reverse-phase retention and electrospray ionization (ESI) consistency.

Cephalexin-d5 Hydrate is the gold-standard stable isotope-labeled internal standard (SIL-IS) for this assay. Its use compensates for:

-

Matrix Effects: Co-eluting phospholipids in plasma/urine that suppress ionization.

-

Recovery Variance: Losses during protein precipitation or SPE.

-

Hydrate Stoichiometry: A critical, often overlooked variable. The "Hydrate" designation implies the presence of water molecules in the crystal lattice. Failure to correct for the water content and the specific salt form during weighing will result in systematic accuracy errors.

Chemical & Physical Properties[1][2]

| Parameter | Analyte: Cephalexin | Internal Standard: Cephalexin-d5 |

| CAS Number | 15686-71-2 (Anhydrous) | 1426173-39-2 (Generic d5) |

| Molecular Formula | ||

| Monoisotopic Mass | 347.09 Da | ~352.13 Da (Free Base) |

| Precursor Ion [M+H]+ | 348.1 | 353.1 |

| Polarity | Zwitterionic (pKa ~2.5, ~7.3) | Zwitterionic |

| Solubility | Water (High), Methanol (Low) | Water (High), Methanol (Low) |

Critical Weighing Protocol: When preparing the IS stock solution, you must calculate the free base concentration.

Note: Check the Certificate of Analysis (CoA) for the specific water content of your lot.

Mass Spectrometry Parameters (LC-MS/MS)

The following parameters are optimized for a Triple Quadrupole MS (e.g., Sciex 6500+ or Shimadzu 8060) operating in Positive Electrospray Ionization (ESI+) mode.

Source Parameters[3][4][5][6]

-

Ion Source: ESI Positive

-

Spray Voltage (IS): 4500 – 5500 V

-

Source Temperature (TEM): 450°C – 550°C (High temp required for desolvation of polar mobile phases)

-

Curtain Gas (CUR): 30 psi

-

Collision Gas (CAD): Medium

MRM Transitions (Multiple Reaction Monitoring)

Note: Transition selection depends on where the deuterium label is located. Most commercial Cephalexin-d5 is labeled on the phenyl ring.

| Compound | Precursor (Q1) | Product (Q3) | Role | DP (V) | CE (eV) | Mechanism |

| Cephalexin | 348.1 | 158.1 | Quantifier | 60 | 20 | Phenylglycine fragment |

| 348.1 | 174.1 | Qualifier | 60 | 15 | Beta-lactam cleavage | |

| Cephalexin-d5 | 353.1 | 163.1 | Quantifier | 60 | 20 | Phenyl-d5-glycine |

| (Alt. Label) | 353.1 | 158.1 | Alternate | 60 | 20 | If label is lost or on cephem |

Expert Insight: The primary fragment at m/z 158 corresponds to the phenylglycine moiety formed by the cleavage of the amide bond connecting the side chain to the beta-lactam ring.

If your IS is Phenyl-d5 , the fragment shifts to 163.1 .

If your IS is labeled on the Cephem ring , the fragment remains 158.1 .

Action: Perform a product ion scan on your specific IS lot to confirm the Q3 mass.

Chromatographic Conditions

Due to Cephalexin's polarity, standard C18 columns often yield poor retention (eluting in the void volume). Two approaches are validated:

Protocol A: HILIC (Recommended for Sensitivity)

-

Column: Waters Acquity BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1][2][3]

-

Gradient:

-

0.0 min: 90% B (High organic start)

-

3.0 min: 50% B

-

3.1 min: 90% B

-

-

Flow Rate: 0.4 mL/min.

-

Rationale: HILIC retains polar zwitterions, separating them from early-eluting salts and matrix suppressors.

Protocol B: Ion-Pairing C18 (Robustness)

-

Column: C18 Polar Embedded (e.g., Waters Atlantis T3).

-

Gradient: Start at 5% B. Rapid ramp to 90% B.

-

Note: Requires rigorous equilibration between runs.

Sample Preparation Workflow

We recommend Protein Precipitation (PPT) for high-throughput plasma analysis.

Validated Workflow (Graphviz Diagram)

Figure 1: Optimized Protein Precipitation Workflow for Cephalexin Quantification.

Step-by-Step Protocol:

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Spike: Add 10 µL of Cephalexin-d5 Working Solution (e.g., 500 ng/mL in water). Vortex briefly.

-

Precipitation: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid.

-

Why Acid? Acidifies the sample to stabilize Cephalexin and improve precipitation efficiency.

-

-

Agitation: Vortex vigorously for 30 seconds.

-

Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to a fresh vial and add 100 µL of HPLC-grade water.

-

Crucial Step: Injecting pure methanol onto a HILIC or C18 column can cause peak distortion ("solvent effect"). Diluting with water matches the initial mobile phase conditions.

-

Method Validation Criteria (FDA/EMA)

To ensure the method is "self-validating," adhere to these acceptance criteria:

-

Linearity:

over the range of 10 ng/mL to 10,000 ng/mL. -

Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

-

Precision: CV < 15% ( < 20% at LLOQ).

-

IS Response: The peak area of Cephalexin-d5 should not vary by more than ±20% across the run. A drift indicates matrix accumulation on the column or source contamination.

Troubleshooting & Best Practices

-

Carryover: Cephalexin is sticky. Use a needle wash of Acetonitrile:Water:Formic Acid (50:50:1) .

-

Stability: Beta-lactams are unstable at physiological pH.

-

Keep samples at 4°C in the autosampler.

-

Process plasma samples on ice.

-

Acidified extracts (pH < 4) are stable for 24 hours.

-

-

Hydrate Confusion: If your calibration curve slope is consistently off by ~5%, check if you corrected for the water mass in the Cephalexin-d5 Hydrate powder.

References

-

Shimadzu Corporation. (2018). Fully Automated Simultaneous Analysis of Cephem Antibiotics in Serum by LC-MS/MS. Application News C182.

-

Thermo Fisher Scientific. (2016). Analytical Evaluation for the Quantitation of Fifteen Antibiotics in Plasma. Technical Note 65205.[2]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 27447, Cephalexin.

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

Application Note: High-Precision Therapeutic Drug Monitoring of Cephalexin using Cephalexin-d5 Hydrate as an Internal Standard

Abstract & Core Rationale

Therapeutic Drug Monitoring (TDM) of beta-lactam antibiotics like Cephalexin is increasingly critical for special populations (renal impairment, pediatric, geriatric) where pharmacokinetic variability can lead to sub-therapeutic dosing or neurotoxicity.

The primary challenge in quantifying Cephalexin in human plasma is matrix effect —the suppression or enhancement of ionization in LC-MS/MS caused by co-eluting phospholipids and endogenous proteins. Structural analogs (e.g., Cefotaxime) often fail to compensate for these effects because they do not co-elute perfectly with the analyte.

Cephalexin-d5 Hydrate is the gold-standard Stable Isotope Labeled (SIL) Internal Standard (IS) for this application. By incorporating five deuterium atoms on the phenyl ring, it shares virtually identical physicochemical properties (pKa, solubility, retention time) with the target analyte, allowing it to track and correct for:

-

Extraction Recovery Loss: Variations in protein precipitation efficiency.

-

Matrix Effects: Ion suppression/enhancement at the exact retention time.

-

Injection Variability: Autosampler inconsistencies.

Technical Specifications

| Parameter | Specification |

| Compound Name | Cephalexin-d5 Hydrate |

| CAS Number | 2101505-56-8 (labeled) / 15686-71-2 (unlabeled parent) |

| Molecular Formula | |

| Molecular Weight | ~352.42 g/mol (Anhydrous basis) + Water weight |

| Solubility | Soluble in water, methanol, and DMSO. Slightly soluble in acetonitrile. |

| Storage | -20°C (Hygroscopic; store in desiccator). |

| Stability | Unstable in basic pH; degrade rapidly in plasma at RT (>4 hours). |

Critical Handling Note: The "Hydrate" designation is crucial. You must correct the weighed mass based on the water content and purity listed in the specific Certificate of Analysis (CoA) to ensure accurate molar concentration.

The Mechanism: Isotope Dilution Mass Spectrometry (IDMS)

The following diagram illustrates how Cephalexin-d5 corrects for errors throughout the bioanalytical workflow.

Figure 1: The self-correcting logic of IDMS. Since the IS and Analyte experience the same physical environment, the ratio remains constant despite absolute signal loss.

Experimental Protocol

Reagent Preparation

Stock Solution A (Analyte): 1.0 mg/mL Cephalexin in 50:50 Methanol:Water. Stock Solution B (IS): 1.0 mg/mL Cephalexin-d5 in 50:50 Methanol:Water.

-

Note: Use amber glass vials. Cephalexin is light-sensitive.

Working Internal Standard (WIS): Dilute Stock B to 500 ng/mL in Acetonitrile.

-

Why Acetonitrile? This solution serves a dual purpose: it delivers the IS and acts as the protein precipitation agent in Step 4.2.

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube.

-

Spike & Precipitate: Add 150 µL of the WIS (Cephalexin-d5 in Acetonitrile).

-

Ratio: 1:3 (Plasma:Organic) ensures >98% protein removal.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: 14,000 rpm for 10 minutes at 4°C.

-

Temp Control: Cold centrifugation stabilizes the beta-lactam ring.

-

-

Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in Water.

-